molecular formula C17H15BrF3NO2 B4904268 4-bromo-N-[2-propoxy-5-(trifluoromethyl)phenyl]benzamide

4-bromo-N-[2-propoxy-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4904268
M. Wt: 402.2 g/mol
InChI Key: OKUSZXYNBFENSF-UHFFFAOYSA-N
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Description

4-Bromo-N-[2-propoxy-5-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C17H15BrF3NO2 It is characterized by the presence of a bromine atom, a propoxy group, and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-propoxy-5-(trifluoromethyl)phenyl]benzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base, and an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting suitable reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[2-propoxy-5-(trifluoromethyl)phenyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound .

Scientific Research Applications

4-Bromo-N-[2-propoxy-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-propoxy-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups may play a role in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-[2-propoxy-5-(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-N-[2-propoxy-5-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrF3NO2/c1-2-9-24-15-8-5-12(17(19,20)21)10-14(15)22-16(23)11-3-6-13(18)7-4-11/h3-8,10H,2,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUSZXYNBFENSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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